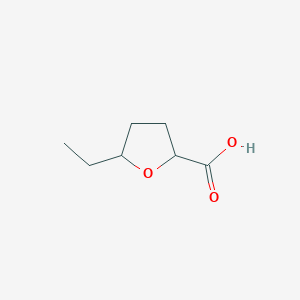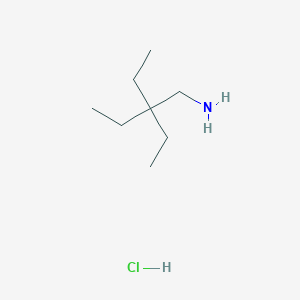
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride” is a salt formed from an amino-naphthalene acetic acid and hydrochloric acid . Naphthalene is a polycyclic aromatic hydrocarbon, and acetic acid is a simple carboxylic acid. The “S-” prefix indicates the stereochemistry of the amino group attached to the naphthalene ring. The hydrochloride indicates that a hydrochloric acid has been used to form a salt with the amino group .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like nuclear magnetic resonance spectroscopy and mass spectrometry . These techniques could provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific chemical structure. Hydrochloric acid, as part of the compound, is known to be a strong acid and can participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, stability, and reactivity could be influenced by the presence of the naphthalene ring, the acetic acid moiety, and the hydrochloride salt .Wissenschaftliche Forschungsanwendungen
Physiochemical Properties and Agricultural Use
Naphthalene acetic acid (NAA), a related compound, plays a critical role in agriculture, particularly in influencing the physiochemical properties of fruits. It promotes cell division and enlargement, leading to larger fruit sizes at harvest without compromising yield, thereby enhancing fruit quality. However, it is also noted that high concentrations of NAA can be toxic to plants, indicating the importance of controlled application in agricultural practices (Singh, Mirza, & Singh, 2017).
Medicinal Chemistry and Drug Development
Naphthalimide compounds, possessing a naphthalene framework, exhibit extensive potential in medicinal applications. They interact with biological cations, anions, small molecules, and macromolecules such as DNAs and enzymes, showing promising results as anticancer agents, among other applications. This highlights the naphthalene structure's utility in developing compounds for treating various diseases, with some derivatives even reaching clinical trials (Gong, Addla, Lv, & Zhou, 2016).
Environmental and Health Implications
Research on naphthalene also extends to its environmental and health implications, particularly its classification as a possible human carcinogen and its ubiquitous presence in both indoor and outdoor environments. Studies have emphasized the need for better characterization of naphthalene's sources, exposures, and potential health risks, highlighting its relevance to environmental health and policy (Jia & Batterman, 2010).
Biodegradation and Environmental Remediation
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, is crucial for the ecological recovery of contaminated sites. This research area focuses on the genetic regulation of naphthalene degradation pathways and the development of new methods to enhance bioremediation efforts, reflecting the compound's significance in environmental science (Peng et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSANNROGBIDFD-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

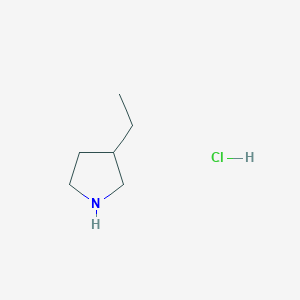

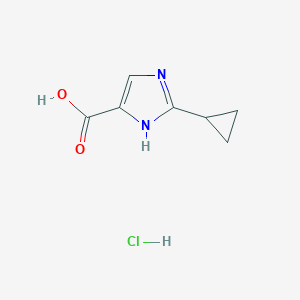


![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)
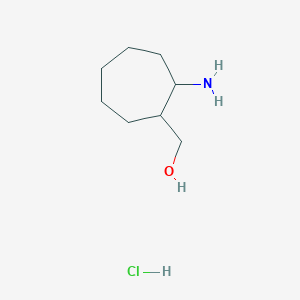

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)
![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)
